2,5-Diaminohexanedioic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-diaminohexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4/c7-3(5(9)10)1-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNKMGPJWOMQTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60325428 | |
| Record name | 2,5-diaminohexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1069-33-6 | |
| Record name | NSC506572 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506572 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-diaminohexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational Aspects and Significance Within Diamino Dicarboxylic Acid Chemistry
As a member of the diamino dicarboxylic acid family, 2,5-diaminohexanedioic acid holds a significant position due to its structural characteristics. acs.org These compounds, characterized by two amino groups and two carboxyl groups, are of interest as they can be seen as "bis(amino acids)". acs.org This dual functionality makes them valuable building blocks in synthetic chemistry, particularly in the design of peptidomimetics and conformationally constrained peptides. acs.org The ethylene (B1197577) spacer between the two chiral centers in this compound offers a distinct conformational flexibility compared to other members of its class, such as 2,7-diaminosuberic acid. acs.org
The synthesis of this compound and its derivatives has been a subject of detailed investigation. researcher.life Various synthetic strategies have been developed, including methods starting from glutamic acid and 2-aminoadipic acid. researchgate.net One notable approach involves the asymmetric catalytic hydrogenation of prochiral precursors, which allows for the preparation of optically pure stereoisomers with high yields. acs.orgacs.org Another method utilizes the Kolbe electrolysis of enantiomerically pure β-hydroxybutyric acid derivatives. researcher.life The dihydrochloride (B599025) salt of this compound is often used in laboratory settings due to its increased stability. lookchem.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H12N2O4 | nih.gov |
| Molecular Weight | 176.17 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 1069-33-6 | nih.gov |
| Canonical SMILES | C(CC(C(=O)O)N)C(C(=O)O)N | nih.gov |
Stereochemical Diversity and Isomeric Forms of 2,5 Diaminohexanedioic Acid
Conventional Organic Synthesis Paradigms for this compound
Conventional organic synthesis provides foundational strategies for the construction of this compound, primarily relying on precursor-based routes and functional group manipulations.
Precursor-Based Synthetic Routes (e.g., from Glutamic or Aminoadipic Acids)
A common approach to synthesizing this compound and its analogs involves the elaboration of readily available amino acid precursors such as glutamic acid and 2-aminoadipic acid. These methods typically involve chain extension and subsequent functionalization to introduce the second amino group.
A hypothetical four-step synthesis starting from L-2-aminoadipic acid illustrates this precursor-based strategy. The initial step involves the protection of the α-amino group, for instance, with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which can be achieved in high yield. This is followed by a carbon chain extension, for example, through an aldol (B89426) condensation with paraformaldehyde. Subsequent protection of the newly introduced amino group and cyclization can form a lactam intermediate. The final step involves hydrolysis of the lactam and removal of protecting groups to yield the desired diaminohexanedioic acid.
| Step | Reaction Type | Key Reagents | Yield | Stereochemical Outcome |
| 1 | Fmoc Protection | Fmoc-OSu, NaHCO₃ | 96% | Retention of (S) |
| 2 | Aldol Condensation | Paraformaldehyde, p-TsOH | 98% | Induces (S,S) |
| 3 | Boc Protection/Cyclization | (Boc)₂O, (NH₄)₂CO₃ | 98% | Maintains configuration |
| 4 | Hydrolysis/Salt Formation | LiOH, HCl | 93% | Final (2S,5S) |
This table outlines a hypothetical synthetic route to a stereoisomer of this compound from L-2-aminoadipic acid.
Furthermore, stereoisomers of 2,5-diaminoadipic acid have been synthesized from 2-aminoadipic acid through a series of reactions involving bromination and subsequent nucleophilic substitution with potassium phthalimide, followed by hydrolysis to yield the final product. researchgate.net
Hydrolytic and Derivatization Strategies
Hydrolytic and derivatization strategies are crucial for both the synthesis and purification of this compound. Hydrolysis is often the final step in a multi-step synthesis to deprotect the carboxylic acid and amino functionalities. For instance, the hydrolysis of ester and amide derivatives, often under acidic or basic conditions, yields the free diamino dicarboxylic acid. core.ac.uk A specific example is the synthesis of 2,5-diaminoadipic acid lactam from the parent acid, which can then be hydrolyzed to regenerate the diamino acid. uliege.be
Derivatization, on the other hand, plays a key role in modifying the properties of the amino acid for specific applications or for analytical purposes. researchgate.netnih.gov For example, the amino and carboxyl groups can be protected with various protecting groups to prevent unwanted side reactions during synthesis. Common derivatization reactions include esterification of the carboxylic acid groups and acylation or silylation of the amino groups. researchgate.netsigmaaldrich.com These derivatized intermediates are often more soluble in organic solvents and can be purified more easily by standard chromatographic techniques.
Electroorganic Synthesis Approaches to Diamino Dicarboxylic Acids
Electroorganic synthesis offers a green and efficient alternative to conventional methods for the synthesis of diamino dicarboxylic acids, utilizing electrochemical reactions to drive the desired transformations.
Kolbe Electrolysis for Diaminodicarboxylic Acid Construction
Kolbe electrolysis is a powerful electrochemical method for the formation of C-C bonds through the anodic oxidation of carboxylates. researchgate.net This reaction proceeds via a radical mechanism, where the carboxylate is oxidized to a radical, which then decarboxylates to form an alkyl radical. Dimerization of these radicals yields the desired product. The Kolbe reaction can be effectively used for the synthesis of diamino dicarboxylic acids from N-protected amino acid precursors. researchgate.netgoogle.com
For example, the electrolysis of a protected glutamic acid derivative can lead to the formation of a protected 2,6-diaminosuberic acid, a homolog of this compound. researchgate.net Mixed Kolbe electrolysis, involving the use of two different carboxylic acids, can also be employed to synthesize unsymmetrical diamino dicarboxylic acids. google.com A general procedure involves dissolving the protected amino acid(s) in a suitable solvent, such as methanol (B129727), and subjecting the solution to electrolysis using platinum electrodes. google.com The unprotected amino group can be susceptible to oxidative attack during electrolysis, necessitating the use of protecting groups. google.com
Anodic Oxidation and Cathodic Reductive Dimerization in Amino Acid Synthesis
Besides Kolbe electrolysis, other electroorganic methods such as anodic oxidation and cathodic reductive dimerization are also being explored for amino acid synthesis. The anodic oxidation of aliphatic α-amino acids can lead to either their decomposition or their polymerization to form polypeptides, depending on the reaction conditions such as concentration and pH. researchgate.netnih.gov At lower concentrations, decomposition is often observed, while higher concentrations can favor electropolymerization. nih.gov The anodic oxidation of N,N-dimethyl-p-toluidine has been shown to result in σ-dimerization at the methyl-substituted para-position of the dimethylamino group. researchgate.net
Cathodic reductive dimerization offers another route for C-C bond formation. An example is the cathodic reductive dimerization of a dehydroalanine-derived Ni(II) complex. sioc-journal.cn This reaction proceeds through the formation of a radical anion, which then undergoes a Michael addition to another molecule of the complex, ultimately leading to a binuclear complex after protonation. sioc-journal.cn While direct application to this compound synthesis from simple precursors is less common, these methods highlight the potential of electrochemical C-C bond formation in the synthesis of complex amino acid derivatives.
Asymmetric and Stereoselective Synthesis of this compound Diastereomers and Enantiomers
The biological activity of this compound and its analogs is often dependent on their stereochemistry. Therefore, the development of asymmetric and stereoselective synthetic methods is of paramount importance.
Several strategies have been employed to achieve high stereocontrol in the synthesis of diamino dicarboxylic acids. One approach is the use of chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. nih.govwikipedia.org Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in asymmetric alkylation and aldol reactions to create new stereocenters with high diastereoselectivity. wikipedia.orgyork.ac.uk
Asymmetric catalytic hydrogenation is another powerful technique. In this method, a prochiral precursor, such as an α,β-unsaturated dicarboxylic acid derivative, is hydrogenated using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., Et-DuPHOS-Rh), to produce the desired stereoisomer with high enantiomeric excess. For instance, the asymmetric hydrogenation of a dialdehyde (B1249045) or diketone intermediate using a chiral catalyst like a Ru-BINAP complex can install both stereocenters simultaneously.
| Catalyst | Ligand | Application Example |
| Rhodium complex | (R,R)-Et-DuPhos | Asymmetric hydrogenation of a diketone precursor to yield (2S,5S)-2,5-diaminohexanedioic acid. |
| Ruthenium complex | BINAP | Asymmetric hydrogenation of a dialdehyde or diketone intermediate. |
This table showcases examples of chiral catalysts used in the asymmetric synthesis of this compound stereoisomers.
Furthermore, enzymatic methods, such as the use of transaminases, offer inherent stereoselectivity for the introduction of amino groups. Resolution of racemic mixtures using chiral resolving agents or preparative chiral HPLC are also viable methods for obtaining enantiomerically pure diamino dicarboxylic acids.
Chiral Catalysis in Diamino Dicarboxylic Acid Production (e.g., Asymmetric Catalytic Hydrogenation)
Asymmetric catalytic hydrogenation is a powerful technique for the enantioselective synthesis of diamino dicarboxylic acids, offering high optical purity and yields. acs.orgnih.gov This method typically involves the hydrogenation of a prochiral diunsaturated precursor in the presence of a chiral metal catalyst.
A key approach involves the use of rhodium catalysts bearing chiral phosphine ligands. For instance, the Z-protected dimethyl esters of 2,5-diaminoadipic acid (a structural analog of this compound) have been successfully synthesized by hydrogenating the corresponding prochiral starting materials with a rhodium complex, specifically [(COD)Rh(S,S)-Et-DuPHOS]OTf. acs.orgnih.gov This method has demonstrated the capability to produce alkyl diamino dicarboxylic acids with exceptional optical purity, achieving 100% enantiomeric excess (ee) and greater than 98.5% diastereomeric excess (de). acs.orgnih.gov The necessary prochiral precursors for this reaction are typically prepared from dialdehydes, such as succinic dialdehyde, and protected phosphonoglycines. acs.orgnih.gov
Ruthenium-based catalysts, such as Ru-BINAP complexes, are also prominent in asymmetric hydrogenation. wikipedia.org These catalysts can effectively install both stereocenters in a single step. For example, the hydrogenation of 2,5-diketopimelic acid using a chiral rhodium catalyst like Rhodium-(R,R)-Et-DuPhos under high-pressure hydrogen gas can yield the desired (2S,5S) configuration of this compound. The choice of catalyst and reaction conditions is crucial for achieving the desired stereoselectivity.
Table 1: Chiral Catalysts in Asymmetric Hydrogenation for Diamino Dicarboxylic Acid Synthesis
| Catalyst System | Precursor Type | Product | Key Features | Reference |
|---|---|---|---|---|
| [(COD)Rh(S,S)-Et-DuPHOS]OTf | Diunsaturated esters from dialdehydes and protected phosphonoglycines | Z-Protected dimethyl esters of diamino dicarboxylic acids (e.g., 2,5-diaminoadipic acid) | High optical purity (100% ee, >98.5% de) and high yields. | acs.org, nih.gov |
| Ru-BINAP complexes | α,β-unsaturated precursors | Chiral diamino acids | Capable of simultaneous installation of two stereocenters. | , wikipedia.org |
| Rhodium-(R,R)-Et-DuPhos | Diketone intermediates (e.g., 2,5-diketopimelic acid) | (2S,5S)-2,5-diaminohexanedioic acid | Effective under high-pressure H₂ for specific stereoisomer synthesis. |
Stereocontrolled Approaches via Chiral Auxiliaries and Intermediates
Stereocontrolled synthesis using chiral auxiliaries and intermediates provides an alternative and powerful strategy for producing enantiomerically pure diamino dicarboxylic acids. This approach involves the temporary attachment of a chiral molecule (the auxiliary) to a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com
Oxazolidinone derivatives are well-established chiral auxiliaries used in various asymmetric transformations. sigmaaldrich.com For the synthesis of diamino diacids, an oxazolidinone can be attached to a precursor molecule to control the stereoselective introduction of one or both amino groups. Once the desired stereochemistry is established, the auxiliary can be cleaved and potentially recycled. sigmaaldrich.com For example, the chiral auxiliary (S)-4-benzyl-2-oxazolidinone has been utilized in the synthesis of derivatives of 2,5-diaminoadipic acid. researchgate.net
The use of chiral intermediates, derived from the chiral pool, is another effective method. Natural α-amino acids, for instance, can serve as starting materials for the synthesis of chiral amines and diamines through modifications of their functional groups. mdpi.com A notable example is the synthesis of chiral 1,2-diamines from glutamic acid. mdpi.com In the context of this compound, a plausible route could involve the elaboration of a chiral intermediate derived from a readily available natural product.
Furthermore, enzymatic reactions can involve fleeting chiral intermediates that dictate the stereochemical outcome of the transformation. acs.org For example, pyridoxal (B1214274) 5'-phosphate (PLP)-dependent transaminases are known to proceed through short-lived chiral geminal diamino intermediates. acs.org While not a direct synthetic application for this compound, the study of these enzymatic mechanisms provides valuable insights for the design of synthetic strategies that mimic nature's approach to stereocontrol.
Table 2: Examples of Stereocontrolled Approaches
| Approach | Example | Description | Reference |
|---|---|---|---|
| Chiral Auxiliaries | (S)-4-benzyl-2-oxazolidinone | Temporarily attached to a substrate to direct stereoselective reactions, such as alkylation or aldol reactions, before being cleaved. | sigmaaldrich.com, researchgate.net |
| Chiral Intermediates | Derivatives of natural amino acids (e.g., glutamic acid) | Utilizes readily available chiral molecules as starting points for multi-step syntheses of more complex chiral structures like diamines. | mdpi.com |
| Enzymatic Reactions | PLP-dependent transaminases | Involves the formation of transient chiral geminal diamino intermediates that determine the stereochemistry of the final product. | acs.org |
Protection Strategies for Amine and Carboxyl Functionalities in this compound Synthesis
The synthesis of this compound requires careful management of its reactive amine and carboxyl functional groups. Protecting group chemistry is therefore essential to prevent unwanted side reactions and to allow for the selective modification of the molecule. organic-chemistry.orglibretexts.org
An orthogonal protecting group strategy is often employed when multiple functional groups of the same type are present. organic-chemistry.org This involves using protecting groups that can be removed under different conditions, allowing for the selective deprotection of one group while others remain intact. For example, in a molecule containing both a Boc- and a Fmoc-protected amine, the Fmoc group can be selectively removed with a base, leaving the Boc group untouched for a subsequent reaction. organic-chemistry.org
The carboxyl groups are most commonly protected as esters, such as methyl or ethyl esters. These can be introduced via standard esterification procedures and are typically removed by hydrolysis under acidic or basic conditions at the end of the synthesis.
In the context of diamino dicarboxylic acid synthesis, specific protecting group combinations have been proven effective. For the preparation of prochiral precursors for asymmetric hydrogenation, Z- (benzyloxycarbonyl) and Boc-protected phosphonoglycines have been utilized. acs.orgnih.gov
Table 3: Common Protecting Groups in Diamino Dicarboxylic Acid Synthesis
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Reference |
|---|---|---|---|---|
| Amine | tert-butoxycarbonyl | Boc | Strong acid (e.g., TFA) | masterorganicchemistry.com |
| benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenation (e.g., H₂, Pd/C) | masterorganicchemistry.com | |
| 9-fluorenylmethoxycarbonyl | Fmoc | Base (e.g., piperidine) | masterorganicchemistry.com | |
| Carboxyl | Methyl or Ethyl Ester | -OMe, -OEt | Acid or base hydrolysis | organic-chemistry.org |
Biochemical Roles and Metabolic Integration of 2,5 Diaminohexanedioic Acid
Participation in Microbial and Plant Amino Acid Biosynthetic Pathways
The biosynthesis of lysine (B10760008), an essential amino acid, occurs via two primary and distinct pathways in nature: the diaminopimelate (DAP) pathway, prevalent in bacteria and plants, and the α-aminoadipate (AAA) pathway, found in most fungi and some other eukaryotes. longdom.orgresearchgate.net 2,5-Diaminohexanedioic acid is not a standard intermediate in either of these canonical pathways.
Distinction from the Alpha-Aminoadipate Pathway of Lysine Biosynthesis
The α-aminoadipate (AAA) pathway is the exclusive route for lysine synthesis in higher fungi and euglenids. asm.org This pathway begins with the condensation of α-ketoglutarate and acetyl-CoA. A series of enzymatic reactions leads to the key intermediate, α-aminoadipic acid, from which the pathway derives its name. asm.orgnih.gov This intermediate is subsequently converted through several steps, including reduction and amination, to ultimately yield lysine. The intermediates and enzymatic machinery of the AAA pathway are fundamentally different from those of the DAP pathway, and this compound is not involved. asm.org
Intermediacy in Specific Lysine Biosynthesis Pathways in Bacteria and Plants
In most bacteria and plants, lysine is synthesized via the diaminopimelate (DAP) pathway. This pathway starts with aspartate and pyruvate (B1213749) and proceeds through a series of intermediates, with diaminopimelic acid (DAP) being a crucial one. researchgate.netresearchgate.net DAP not only serves as the direct precursor to lysine but is also an essential component for building the peptidoglycan cell wall in many bacteria. researchgate.net
While this compound is not a natural intermediate in the DAP pathway, its structural similarity to pathway components has led to its investigation as a metabolic inhibitor. Research has shown that diaminoadipic acid can act as an inhibitor of bacterial growth, suggesting it interferes with essential biosynthetic processes, such as the DAP pathway.
Table 1: Comparison of the Two Major Lysine Biosynthetic Pathways
| Feature | Diaminopimelate (DAP) Pathway | Alpha-Aminoadipate (AAA) Pathway |
|---|---|---|
| Primary Organisms | Bacteria, Plants | Fungi, Euglenids, some Thermophilic Bacteria |
| Primary Precursors | Aspartate and Pyruvate | α-Ketoglutarate and Acetyl-CoA |
| Key Intermediate | Diaminopimelic acid (DAP) | α-Aminoadipic acid (AAA) |
| Role of this compound | Not an intermediate; acts as an inhibitor | Not involved |
Enzymatic Transformations Involving this compound
There is limited evidence of this compound serving as a substrate for natural enzymatic transformations within central metabolism. Its primary biochemical role appears to be that of an enzyme inhibitor. As a structural analog of intermediates in the lysine biosynthetic pathway, it can interfere with enzymatic activity. For instance, its inhibitory effect on bacterial growth suggests that it likely targets one or more enzymes within the DAP pathway.
Analogues of diaminopimelic acid have been synthesized and shown to be potent inhibitors of specific enzymes in this pathway, such as DAP epimerase. nih.govnih.gov For example, 3-chloro-diaminopimelic acid was found to be a potent inhibitor of DAP epimerase from Escherichia coli. nih.govnih.gov This mode of action, where a structurally similar molecule binds to an enzyme's active site and blocks the natural substrate, is a probable mechanism for the antibacterial effects observed with diaminoadipic acid derivatives. longdom.org
Structural Contributions to Biological Macromolecules and Biomolecule Modification
While not incorporated into natural proteins, this compound is a valuable building block in synthetic chemistry, particularly for creating novel peptides and other biomolecules with specific properties. researchgate.net Its bifunctional nature, possessing two amino groups and two carboxylic acid groups, allows it to be integrated into peptide chains to create analogues of natural peptides.
The use of such non-natural amino acids is a key strategy in medicinal chemistry to develop peptidomimetics with enhanced stability, conformational constraint, or novel biological activity. researchgate.netnih.gov For instance, the lactam form of 2,5-diaminoadipic acid has been synthesized and used in studies of peptide inhibitors for bacterial DD-carboxypeptidases, enzymes involved in cell wall metabolism. uliege.be Furthermore, diaminodicarboxylic acids like 2,7-diaminosuberic acid, a close structural relative, have been used as substitutes for cystine to create more stable and biologically active versions of peptide hormones. This highlights the role of such compounds in the modification of biomolecules to achieve desired therapeutic characteristics.
Derivatives and Chemical Applications of 2,5 Diaminohexanedioic Acid
Utility as a Building Block in Peptide Chemistry
The synthesis of peptides, essential molecules in numerous biological processes, often involves the use of non-standard amino acids to enhance their properties. 2,5-Diaminohexanedioic acid serves as a crucial component in this context, enabling the creation of synthetic peptides with tailored functionalities.
Incorporation into Synthetic Peptide Sequences
The incorporation of this compound into peptide chains is a key strategy in modern peptide synthesis. peptide.com This process typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. wikipedia.org The use of protecting groups is essential to prevent unwanted side reactions at the reactive amino and carboxyl groups of the amino acids. wikipedia.org
For instance, the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is commonly used for the temporary protection of the α-amino group, while other protecting groups are employed for the side chains. peptide.comwikipedia.org The specific stereoisomers of this compound, such as the (2R,5S) and (2S,5S) forms, can be utilized to create peptides with specific three-dimensional structures. avantorsciences.comevitachem.com
The integration of diaminodiacids like this compound into peptide backbones allows for the synthesis of peptidomimetics with altered structural and functional properties. rsc.org This approach has been successfully applied to create analogs of biologically active peptides, demonstrating the versatility of this compound as a building block in peptide chemistry.
Development of Disulfide Bond Mimetics and Peptide Analogs using Diaminodiacids
Disulfide bonds are crucial for maintaining the conformational stability and biological activity of many peptides and proteins. rsc.org However, these bonds can be unstable in certain physiological environments. semanticscholar.org To address this, synthetic disulfide bond surrogates with improved stability have been developed. rsc.orgsemanticscholar.org
Diaminodiacids, including this compound, are instrumental in creating these mimics. One approach involves replacing a disulfide bridge with a more stable linkage, such as a 1,2,3-triazole bridge. semanticscholar.orgrsc.org This strategy has been used to synthesize derivatives of the antibiotic peptide thanatin, where the disulfide bond was replaced with a triazole-containing diaminodiacid. rsc.org
Another strategy involves the use of fully orthogonally protected diaminodiacids to create peptide disulfide-bond mimics, which overcomes issues like heavy-metal contamination and incompatibility with certain chemical synthesis methods. nih.gov This method provides a practical route for the efficient preparation of stable peptide analogs. nih.gov The replacement of disulfide bonds with diaminodiacid-based bridges has been shown to improve the folding efficiency of disulfide-rich peptides without significantly altering their tertiary structure. tsinghua.edu.cn
Coordination Chemistry and Metal Complexation Properties
The ability of this compound to chelate metal ions has led to its use in coordination chemistry, particularly in the design of metal complexes with potential therapeutic applications.
Ligand Design and Synthesis of this compound-Metal Complexes (e.g., Platinum)
Platinum-based compounds are widely used as anticancer agents. ontosight.ai The design of new platinum complexes aims to improve efficacy and reduce the side effects associated with existing drugs like cisplatin. ontosight.airesearchgate.net this compound can act as a ligand, a molecule that binds to a central metal ion to form a coordination complex. ontosight.aimsu.edu
For example, a platinum(II) complex involving 2,2'-bipyridine (B1663995) and this compound has been investigated for its potential therapeutic properties. ontosight.ai In this complex, the this compound acts as a bridging moiety, coordinating to the platinum(II) ion. ontosight.ai The coordination of platinum with such ligands can enhance its ability to interact with biological targets like DNA, which is a key mechanism of action for many platinum-based anticancer drugs. ontosight.ai The development of such "non-classical" platinum complexes, including those with different geometries or oxidation states, is an active area of research aimed at overcoming drug resistance and reducing toxicity. mdpi.com
Contributions to Novel Biomaterials and Specialty Chemicals
The unique chemical properties of this compound also make it a valuable component in the creation of new biomaterials and specialty chemicals.
In the realm of biomaterials, the ability of this compound to be incorporated into peptide structures allows for the design of materials with specific biological functions. For instance, its inclusion in peptide sequences can influence the self-assembly properties of the resulting molecules, leading to the formation of nanostructures. academie-sciences.fr These peptide-based biomaterials can have applications in drug delivery and tissue engineering. researchgate.net The biodegradability and biocompatibility of such materials are often enhanced by the presence of amino acid-based components. mdpi.com
As a specialty chemical, this compound and its derivatives serve as intermediates in the synthesis of a variety of organic compounds. amoghchemicals.in Its bifunctional nature, with both amino and carboxylic acid groups, allows it to participate in a range of chemical reactions. For example, it can be used as a building block for the synthesis of polyamides and other polymers. The production of such specialty chemicals from renewable resources, including CO2, is an area of growing interest, and amino acids and their derivatives are part of this sustainable chemistry landscape. europabio.org
Table of Mentioned Compounds
| Compound Name |
| This compound |
| Adipic acid |
| 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Thanatin |
| Cisplatin |
| 2,2'-Bipyridine |
| Polyamides |
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C6H12N2O4 |
| Molecular Weight | 176.17 g/mol nih.gov |
| IUPAC Name | This compound nih.gov |
| Synonyms | 2,5-diaminoadipic acid nih.gov |
| ChEBI ID | CHEBI:16926 ebi.ac.uk |
| PubChem CID | 350080 nih.gov |
Spectroscopic and Chromatographic Characterization of 2,5 Diaminohexanedioic Acid
Advanced Chromatographic Separation Techniques
Chromatography is a fundamental tool for the separation and purification of 2,5-diaminohexanedioic acid from reaction mixtures or biological matrices. High-performance liquid chromatography, in particular, offers the resolution needed to distinguish between its stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying compounds in a mixture. For chiral molecules like this compound, which has two stereocenters and thus exists as multiple diastereomers (e.g., (2S,5S), (2R,5R), and meso forms), HPLC is indispensable for their resolution. The separation of diastereomers can often be achieved using standard achiral stationary phases because diastereomers have different physical properties.
One common strategy involves derivatizing the amino acid to form diastereomeric derivatives with a chiral agent, which can then be separated on a conventional reversed-phase column, such as a C18 or C8 column. However, direct separation on achiral phases is also possible. For instance, the purification of (2S,5S)-2,5-diaminohexanedioic acid dihydrochloride (B599025) to a purity of over 98% has been confirmed using HPLC with a C18 column and a mobile phase containing 0.1% trifluoroacetic acid (TFA).
The separation mechanism in reversed-phase HPLC relies on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. The subtle differences in the three-dimensional structures of the diastereomers of this compound lead to variations in their hydrophobic interactions with the stationary phase, enabling their separation. Factors such as the mobile phase composition (e.g., the ratio of acetonitrile (B52724) or methanol (B129727) to water), pH, and column temperature can be optimized to achieve baseline resolution of the diastereomeric peaks.
| Parameter | Condition | Purpose |
| Stationary Phase | Reversed-Phase C18 | Provides a nonpolar surface for hydrophobic interactions. |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Elutes the compounds, with TFA acting as an ion-pairing agent to improve peak shape. |
| Detection | UV, MS, or ELSD | Quantifies the separated components as they elute from the column. |
This table represents a typical set of starting conditions for the HPLC separation of amino acid diastereomers.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's connectivity and stereochemistry.
For a mixture of stereoisomers of this compound, NMR analysis in a suitable solvent like deuterated methanol (MeOD) reveals characteristic signals. In the ¹H NMR spectrum, the protons on the carbons bearing the amino groups (α-protons) typically appear as a multiplet. The protons of the methylene (B1212753) groups in the backbone of the molecule also present as multiplets in a distinct region of the spectrum.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbons of the carboxylic acid groups, the α-carbons attached to the nitrogen atoms, and the methylene carbons of the hexanedioic acid backbone each produce signals at distinct chemical shifts. The stereochemistry of the products can be established through detailed analysis of these spectra.
Table 1: NMR Spectroscopic Data for this compound (mixture of stereoisomers) in MeOD
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | 4.18 – 4.15 | m | 2H (α-protons at C2, C5) |
| 2.25 – 1.95 | m | 4H (β, γ-protons at C3, C4) | |
| ¹³C NMR | 165.6 | - | C1, C6 (Carboxylic acids) |
| 53.1 | - | C2, C5 (α-carbons) | |
| 28.5 | - | C3, C4 (β, γ-carbons) |
Data sourced from supporting information for a study involving the synthesis of this compound.
X-ray Diffraction Analysis for Absolute Stereochemistry Determination
While NMR spectroscopy can establish the relative stereochemistry, X-ray diffraction (XRD) analysis of a single crystal is the definitive method for determining the absolute stereochemistry of a chiral molecule. This technique provides a precise three-dimensional map of the atomic positions within the crystal lattice.
For this compound, obtaining a suitable single crystal of a specific stereoisomer or a derivative is the first critical step. The synthesis of stereoisomers of 2,5-diaminoadipic acid has been achieved, with the stereochemistry of the products being unequivocally established by X-ray analysis. Similarly, the structure of an analogue, 2,2′-diaminospiro[3.3]heptane-2,2′-dicarboxylic acid methyl ester hydrochloride, was confirmed by X-ray crystallography. This demonstrates the applicability of the technique to related diaminodicarboxylic acids.
The analysis involves directing a beam of X-rays onto the crystal and measuring the diffraction pattern produced. From this pattern, the electron density map is calculated, revealing the precise arrangement of atoms, bond lengths, and bond angles, thereby confirming the absolute configuration (R or S) at each stereocenter.
Quantitative Analytical Methods in Complex Mixtures (by analogy to diaminopimelic acid)
The quantitative analysis of this compound in complex biological or environmental samples can be approached using methods developed for its structural analog, 2,6-diaminopimelic acid (DAPA). DAPA is a key component of bacterial cell walls, and its quantification is often used as a marker for bacterial biomass.
One established method involves hydrolysis of the sample, for example with 6M HCl, to release the amino acid from its matrix. Following hydrolysis, the analyte can be quantified using techniques such as HPLC or thin-layer chromatography (TLC). For HPLC analysis, pre-column derivatization with a reagent like o-phthaldialdehyde (OPA) is often employed. This process attaches a fluorescent tag to the primary amine groups, significantly enhancing detection sensitivity and allowing for quantification using fluorescence or UV detectors. This method has been shown to be precise, reproducible, and accurate for DAPA, with low detection and quantification limits.
Ion-exchange chromatography followed by a reaction with ninhydrin (B49086) is another traditional method for quantifying amino acids like DAPA. Additionally, gas chromatography-mass spectrometry (GC-MS) represents another powerful quantitative technique, often requiring derivatization to increase the volatility of the amino acid. These methods, proven effective for DAPA, would be directly applicable to the development of robust quantitative assays for this compound in various complex mixtures.
Computational and Theoretical Investigations of 2,5 Diaminohexanedioic Acid
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations and conformational analysis are powerful computational tools used to explore the dynamic nature of molecules, predicting their preferred shapes and movements over time. For 2,5-diaminohexanedioic acid, these techniques are crucial for understanding how its structural flexibility influences its interactions with other molecules.
While specific, in-depth MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of such analyses are well-established. A theoretical MD study would involve simulating the molecule's movement in a virtual environment, typically solvated in water, to observe its conformational landscape. The resulting data would reveal the most stable three-dimensional arrangements (conformers) of the molecule.
Table 1: Theoretical Conformational States of this compound
| Conformational State | Key Dihedral Angles | Predicted Relative Energy |
| Extended | ~180° for C2-C3-C4-C5 | Low |
| Bent/Folded | Various gauche interactions | Higher |
| Cyclic (intramolecular H-bonding) | Constrained | Variable |
Note: This table represents a theoretical framework for the types of data that would be generated from a detailed conformational analysis. Specific energy values and dihedral angles would require dedicated computational studies.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations offer a lens into the electronic properties of a molecule, providing fundamental information about its stability, reactivity, and spectroscopic characteristics. Methods like Density Functional Theory (DFT) are commonly employed to investigate the electronic structure of molecules like this compound.
Such calculations can determine the distribution of electron density within the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is paramount for predicting how this compound will react with other chemical species. For instance, the amino groups are expected to be nucleophilic, while the carbonyl carbons of the carboxylic acid groups would be electrophilic.
Furthermore, quantum chemical calculations can predict various molecular properties, including bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data if available. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also critical outputs, as their energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.
Table 2: Predicted Electronic Properties of this compound from Theoretical Calculations
| Property | Predicted Value/Characteristic | Significance |
| HOMO-LUMO Gap | Moderate | Indicates chemical reactivity |
| Dipole Moment | Non-zero | Suggests polarity and solubility |
| Atomic Charges | Negative on O and N, Positive on C=O | Predicts sites of nucleophilic/electrophilic attack |
| Bond Dissociation Energies | Specific values for C-H, C-C, C-N bonds | Relates to thermal stability and fragmentation |
Note: The values in this table are illustrative of the data that would be obtained from quantum chemical calculations. Precise values are dependent on the level of theory and basis set used in the computation.
In Silico Approaches to Structure-Function Relationships
In silico methods bridge the gap between a molecule's structure and its biological or chemical function. For this compound, these approaches can be used to predict its potential interactions with biological targets, such as enzymes. Given its structural similarity to the amino acid lysine (B10760008), it is plausible that this compound could act as a competitive inhibitor for enzymes that process lysine or similar substrates.
Molecular docking is a primary in silico technique that could be applied. This involves computationally "placing" this compound into the active site of a target protein to predict the strength and mode of binding. The results of such a study could guide the design of new enzyme inhibitors or other biologically active molecules based on the this compound scaffold.
Quantitative Structure-Activity Relationship (QSAR) studies represent another facet of in silico analysis. If a series of derivatives of this compound with known biological activities were available, QSAR models could be developed to correlate specific structural features with their functional effects. This would enable the prediction of the activity of new, unsynthesized analogs.
While specific in silico studies focusing solely on this compound are not readily found in the literature, the methodologies are well-suited to explore its potential as a bioactive molecule.
Future Perspectives and Research Trajectories for 2,5 Diaminohexanedioic Acid
Biotechnological Production and Strain Engineering for Enhanced Biosynthesis
The pursuit of sustainable and economically viable methods for producing 2,5-diaminohexanedioic acid has led to significant interest in biotechnological routes. Metabolic engineering of microorganisms offers a promising alternative to traditional chemical synthesis. Scientists are exploring the use of engineered strains of bacteria, such as Escherichia coli and Corynebacterium glutamicum, to produce this compound. These efforts often involve modifying existing amino acid biosynthetic pathways to channel metabolic flux towards the desired product.
One strategy involves the overexpression of key enzymes, such as diaminopimelate dehydrogenase and lysine (B10760008) decarboxylase, within the lysine biosynthesis pathway. By carefully manipulating these enzymatic steps, researchers aim to create microbial cell factories that can efficiently convert simple sugars, like glucose, into this compound. Furthermore, expanding the range of usable feedstocks beyond traditional sugars to include renewable resources like lignocellulosic biomass is a key area of research. The development of robust microbial chassis that can tolerate and efficiently convert these alternative feedstocks is crucial for the economic feasibility of large-scale biotechnological production.
Recent advancements in synthetic biology and genetic engineering tools, such as CRISPR, are expected to accelerate the development of high-performance production strains. These technologies allow for precise and targeted modifications of microbial genomes, enabling the optimization of metabolic pathways and the removal of competing reactions. The ultimate goal is to develop a fermentation process where the engineered microorganism secretes this compound into the culture medium, from which it can be easily recovered.
Table 1: Key Considerations in the Biotechnological Production of this compound
| Factor | Description |
| Microbial Chassis | Selection and engineering of suitable microorganisms (e.g., E. coli, C. glutamicum, Saccharomyces cerevisiae) for efficient production. |
| Metabolic Pathway | Modification and optimization of biosynthetic pathways, such as the lysine biosynthesis pathway, to direct carbon flow towards this compound. |
| Enzyme Engineering | Overexpression and engineering of key enzymes to enhance catalytic efficiency and substrate specificity. |
| Feedstock Utilization | Expanding the substrate range to include renewable and cost-effective feedstocks like glycerol, lignin, and hemicellulose. |
| Process Optimization | Development of efficient fermentation and downstream processing techniques for high-titer production and purification. |
Green Chemistry Approaches in this compound Synthesis
In parallel with biotechnological methods, the principles of green chemistry are being applied to develop more environmentally friendly and sustainable synthetic routes to this compound. The core tenets of green chemistry, such as atom economy, the use of safer solvents, and energy efficiency, are guiding the design of novel synthetic strategies.
A key focus is the replacement of hazardous reagents and catalysts with more benign alternatives. For instance, research is underway to develop catalytic systems that can achieve high yields and selectivity under milder reaction conditions, thereby reducing energy consumption and waste generation. The use of renewable feedstocks is another cornerstone of green synthesis. For example, researchers are investigating the conversion of biomass-derived platform chemicals, such as furan-2,5-dicarboxylic acid (FDCA), into valuable derivatives.
The concept of atom economy, which maximizes the incorporation of all starting materials into the final product, is a critical metric in evaluating the "greenness" of a synthetic route. Reactions with high atom economy, such as certain cycloadditions, are being explored for the synthesis of precursors to this compound. Furthermore, the development of solvent-free reaction conditions or the use of environmentally benign solvents like water or supercritical fluids is a significant area of investigation.
The integration of biocatalysis, the use of enzymes to perform specific chemical transformations, offers a powerful tool for green synthesis. Enzymes can operate under mild conditions with high specificity, reducing the need for protecting groups and minimizing the formation of byproducts.
**Table 2:
Q & A
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioassays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
